7-(2-fluorobenzyl)-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
7-(2-fluorobenzyl)-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a spirocyclic lactam that has been synthesized using a unique method.
Mechanism of Action
The exact mechanism of action of 7-(2-fluorobenzyl)-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
In addition to its antitumor, anti-inflammatory, and analgesic effects, 7-(2-fluorobenzyl)-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to have antioxidant and neuroprotective effects. It has been shown to increase the levels of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-(2-fluorobenzyl)-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its high potency and selectivity. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 7-(2-fluorobenzyl)-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential applications in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 7-(2-fluorobenzyl)-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one is a novel compound with potential applications in various fields of scientific research. Its high potency and selectivity make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 7-(2-fluorobenzyl)-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process that includes the use of various reagents and solvents. The first step involves the condensation of 2-(3-methoxypropanoyl)pyrrole with 2-fluorobenzaldehyde in the presence of a catalyst to form a Schiff base. The Schiff base is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with cyclohexanone to form the spirocyclic lactam.
Scientific Research Applications
7-(2-fluorobenzyl)-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one has potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been shown to have anti-inflammatory and analgesic effects.
properties
IUPAC Name |
7-[(2-fluorophenyl)methyl]-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O3/c1-25-12-7-17(23)22-11-9-19(14-22)8-4-10-21(18(19)24)13-15-5-2-3-6-16(15)20/h2-3,5-6H,4,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIRGMINQHCZDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC2(C1)CCCN(C2=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Fluorobenzyl)-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one |
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